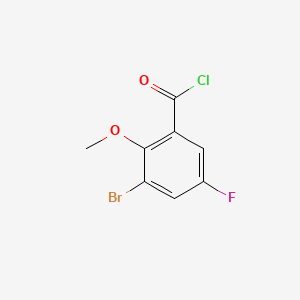
3-Bromo-5-fluoro-2-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5BrClFO2 . It is a derivative of benzoyl chloride, featuring bromine, fluorine, and methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-methoxybenzoyl chloride typically involves the chlorination of 3-Bromo-5-fluoro-2-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
3-Bromo-5-fluoro-2-methoxybenzoic acid+SOCl2→3-Bromo-5-fluoro-2-methoxybenzoyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Bromo-5-fluoro-2-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
3-Bromo-5-fluoro-2-methoxybenzoic acid: from hydrolysis.
Benzyl alcohol derivative: from reduction.
Scientific Research Applications
Chemistry: 3-Bromo-5-fluoro-2-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential drug candidates. It can be used to synthesize molecules that target specific biological pathways, such as inhibitors of enzymes or receptors involved in disease processes .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methoxybenzoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. In biological systems, these derivatives can interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-5-methoxybenzoyl chloride
- 2-Bromo-5-methoxybenzoyl chloride
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Comparison: 3-Bromo-5-fluoro-2-methoxybenzoyl chloride is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a unique combination of reactivity and selectivity, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-7-5(8(10)12)2-4(11)3-6(7)9/h2-3H,1H3 |
InChI Key |
JSGBLIVENDMNQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


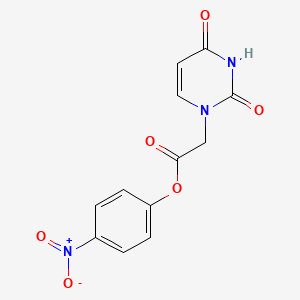
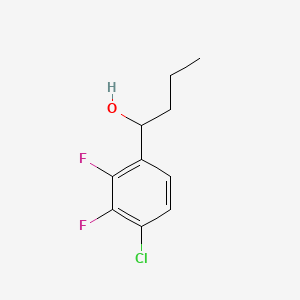
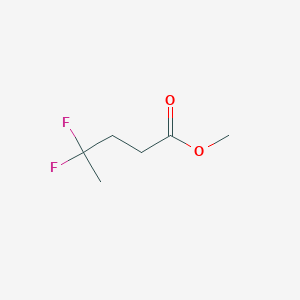
![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)
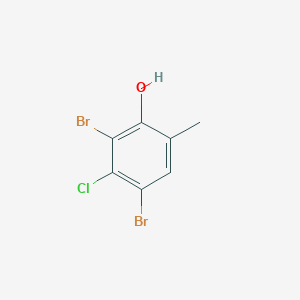


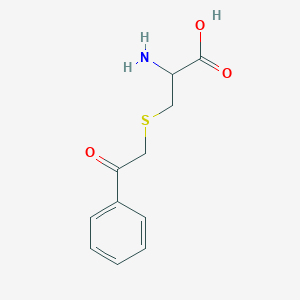
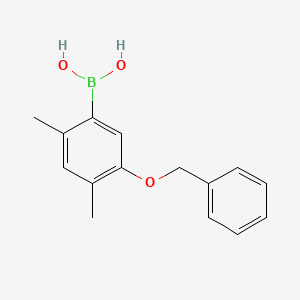
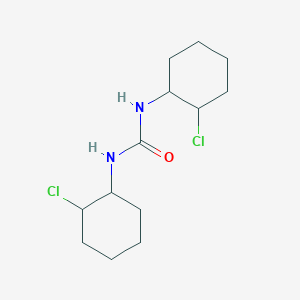
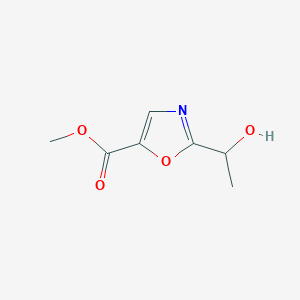

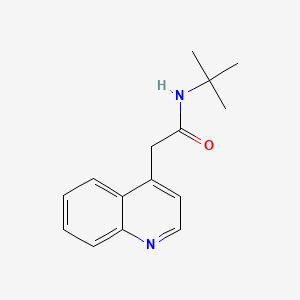
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
